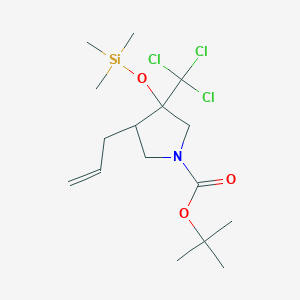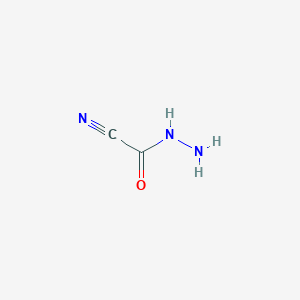
Hydrazinecarbonylcyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbonylcyanide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. It is characterized by the presence of both hydrazine and cyanide functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydrazinecarbonylcyanide can be synthesized through several methods. One common approach involves the reaction of hydrazine with cyanogen chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the compound while minimizing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Hydrazinecarbonylcyanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The cyanide group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the cyanide group under basic conditions.
Major Products Formed:
Oxidation: Formation of hydrazine oxides.
Reduction: Production of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarbonyl derivatives.
Applications De Recherche Scientifique
Hydrazinecarbonylcyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of hydrazinecarbonylcyanide involves its interaction with cellular components. It can inhibit specific enzymes and disrupt cellular processes by binding to active sites. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Hydrazinecarbonylcyanide can be compared with other similar compounds such as:
Hydrazones: These compounds share the hydrazine functional group but differ in their reactivity and applications.
Cyanohydrins: These compounds contain the cyanide group and are used in different synthetic pathways.
Carbazole derivatives: These compounds exhibit similar biological activities but have distinct structural features.
Propriétés
Formule moléculaire |
C2H3N3O |
|---|---|
Poids moléculaire |
85.07 g/mol |
Nom IUPAC |
cyanoformohydrazide |
InChI |
InChI=1S/C2H3N3O/c3-1-2(6)5-4/h4H2,(H,5,6) |
Clé InChI |
MFOBKQAGVZYMON-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


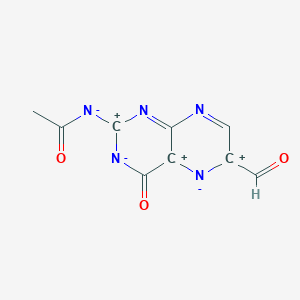
![Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate](/img/structure/B14790161.png)
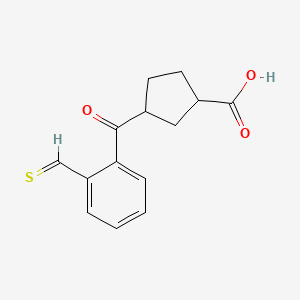
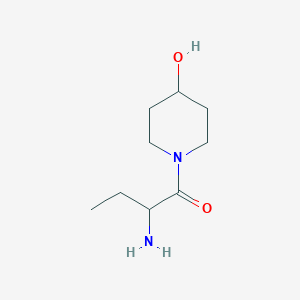

![8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14790178.png)

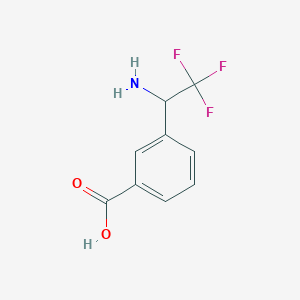
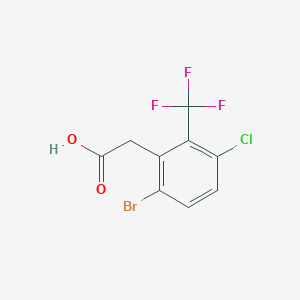
![2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one](/img/structure/B14790212.png)
![N-{1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B14790219.png)
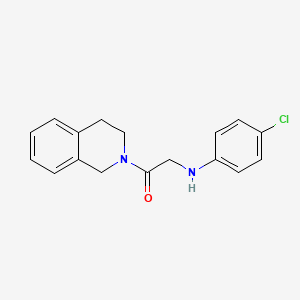
![6-bromo-N-[1-(4-fluorophenyl)ethyl]-3-nitroquinolin-4-amine](/img/structure/B14790229.png)
